molecular formula C11H11ClO3 B2368881 Methyl 4-(3-chlorophenyl)-4-oxobutyrate CAS No. 1249761-08-7

Methyl 4-(3-chlorophenyl)-4-oxobutyrate

Cat. No. B2368881
CAS RN: 1249761-08-7
M. Wt: 226.66
InChI Key: SNPDGVYJSBNWSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Methyl 4-(3-chlorophenyl)-4-oxobutyrate” are not available, similar compounds often involve reactions such as protodeboronation of alkyl boronic esters or reactions involving piperazine .

Scientific Research Applications

Anticancer and Antimicrobial Properties

Methyl 4-(3-chlorophenyl)-4-oxobutyrate and similar compounds have shown significant potential in the field of medicine, particularly in anticancer and antimicrobial applications. For example, certain derivatives have been synthesized and evaluated for their anticancer activity against a panel of 60 cancer cell lines, with some showing high potency (Katariya, Vennapu, & Shah, 2021). Additionally, these compounds have demonstrated effective antibacterial and antifungal activities in vitro (Yadav, Lim, Kim, & Jeong, 2021).

Organocatalysis

In the realm of chemistry, methyl 4-(3-chlorophenyl)-4-oxobutyrate plays a role in organocatalysis. An organocatalytic cross-aldol reaction of this compound with various aldehydes followed by reduction has provided an efficient method for synthesizing gamma-butyrolactones with high diastereo- and enantioselectivity (Hajra & Giri, 2008).

Insecticidal Activity

Moreover, certain derivatives of methyl 4-(3-chlorophenyl)-4-oxobutyrate have been investigated for their potential insecticidal activities. Studies have shown that these compounds can be effective against pests like American cockroaches and house flies (Hasan et al., 1996).

Antimalarial Activity

Compounds synthesized from methyl 4-(3-chlorophenyl)-4-oxobutyrate have also been assessed for their antimalarial activities. These studies include in silico and in vitro evaluations, suggesting potential applications in antimalarial drug development (Shaikh et al., 2021).

DNA Interaction Studies

The interaction between derivatives of methyl 4-(3-chlorophenyl)-4-oxobutyrate and DNA has been a subject of research. Studies on these interactions can provide insights into the structural and physical properties of DNA, aiding in the design of new drugs (Dehkordi et al., 2015).

Synthesis of Novel Compounds

The compound has been used in the synthesis of various novel compounds, including those with potential antimicrobial and anticancer properties. These syntheses often involve complex reactions and can lead to the discovery of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

methyl 4-(3-chlorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-15-11(14)6-5-10(13)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPDGVYJSBNWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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